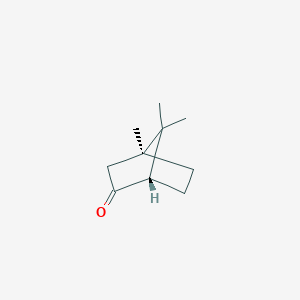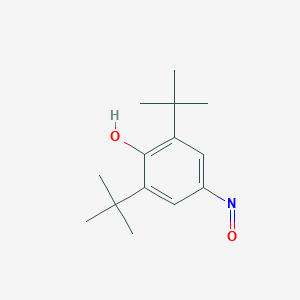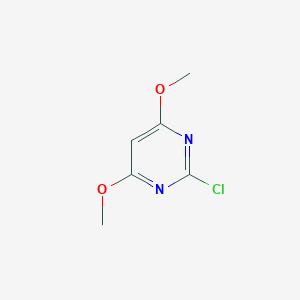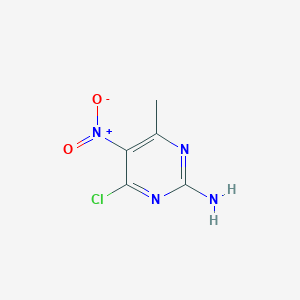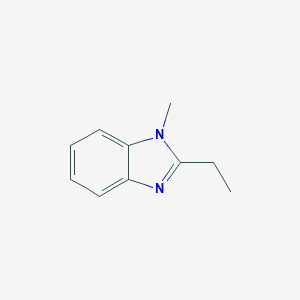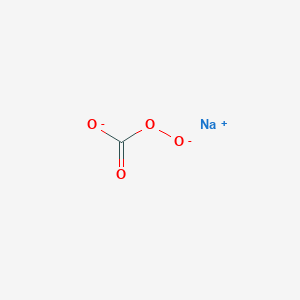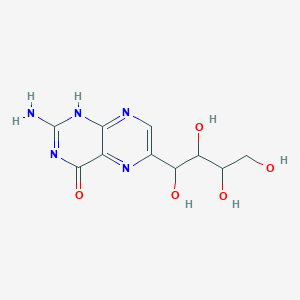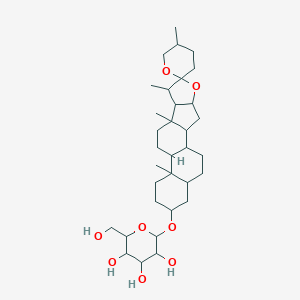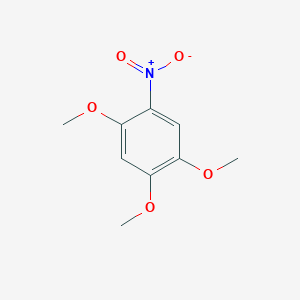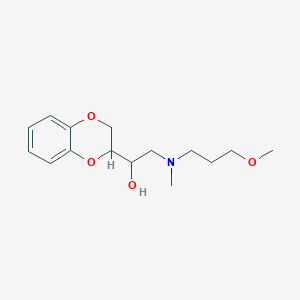
alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol, also known as MDBP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. MDBP belongs to the class of benzodioxane derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body, including the MAPK/ERK and NF-κB pathways. alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has also been shown to inhibit the activity of certain enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis method is well-established. However, one limitation of using alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Direcciones Futuras
There are several future directions for research on alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to better understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its effects on the brain. In addition, more research is needed to explore the potential of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol as an anti-cancer agent and its potential use in combination with other drugs. Finally, the development of new synthesis methods for alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol may help to improve its pharmacological properties and increase its potential for use in clinical settings.
In conclusion, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol is a promising chemical compound that has shown potential for a variety of therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its pharmacological properties. Further research is needed to fully understand the mechanism of action of alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol and its potential use in clinical settings.
Métodos De Síntesis
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol can be synthesized using a multi-step process that involves the reaction of 3-methoxypropylamine with 1,4-benzodioxane-2-carboxylic acid, followed by reduction and methylation. This synthesis method has been optimized to provide a high yield of pure alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol.
Aplicaciones Científicas De Investigación
Alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. In addition, alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
13627-81-1 |
|---|---|
Nombre del producto |
alpha-((N-(3-Methoxypropyl)methylamino)methyl)-1,4-benzodioxan-2-methanol |
Fórmula molecular |
C15H23NO4 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-[3-methoxypropyl(methyl)amino]ethanol |
InChI |
InChI=1S/C15H23NO4/c1-16(8-5-9-18-2)10-12(17)15-11-19-13-6-3-4-7-14(13)20-15/h3-4,6-7,12,15,17H,5,8-11H2,1-2H3 |
Clave InChI |
VGDWCIGIXGUYHQ-UHFFFAOYSA-N |
SMILES |
CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O |
SMILES canónico |
CN(CCCOC)CC(C1COC2=CC=CC=C2O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




